molecular formula C14H30N2 B6362625 2-Methyl-1-nonylpiperazine CAS No. 1240580-35-1

2-Methyl-1-nonylpiperazine

Cat. No.: B6362625
CAS No.: 1240580-35-1
M. Wt: 226.40 g/mol
InChI Key: WNUUCYGFUMXEJI-UHFFFAOYSA-N
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Description

2-Methyl-1-nonylpiperazine is an organic compound with the molecular formula C14H30N2. It belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-nonylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atoms in the piperazine ring, which can act as nucleophiles or bases.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often employ reagents like bromine or chlorine under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines .

Mechanism of Action

The mechanism of action of 2-Methyl-1-nonylpiperazine involves its interaction with various molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This mechanism is particularly relevant in the context of anthelmintic drugs.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other piperazine derivatives and can influence its solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

2-methyl-1-nonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2/c1-3-4-5-6-7-8-9-11-16-12-10-15-13-14(16)2/h14-15H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUUCYGFUMXEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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